molecular formula C11H6ClFO3 B2371560 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid CAS No. 496044-15-6

5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid

Cat. No.: B2371560
CAS No.: 496044-15-6
M. Wt: 240.61
InChI Key: MGUVQRGVUWXOGD-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by a furan ring substituted with a 3-chloro-4-fluorophenyl group and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and furan-2-carboxylic acid.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is first converted to the corresponding diazonium salt, which is then coupled with furan-2-carboxylic acid under basic conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives with various functional groups.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Esterification and Amidation: Esters and amides of this compound.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Chemical Biology: It serves as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or target DNA topoisomerases to induce anticancer activity.

    Materials Science: In organic semiconductors, the compound may facilitate charge transport through its conjugated system, enhancing the efficiency of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Trifluoromethylphenyl)furan-2-carboxylic acid: Similar structure with a trifluoromethyl group instead of chloro and fluoro substituents.

    5-(2-Chlorophenyl)furan-2-carboxylic acid: Similar structure with a chlorophenyl group at the 2-position.

    5-(3-Fluorophenyl)furan-2-carboxylic acid: Similar structure with a fluorophenyl group at the 3-position.

Uniqueness

5-(3-Chloro-4-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in medicinal applications compared to similar compounds.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO3/c12-7-5-6(1-2-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUVQRGVUWXOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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